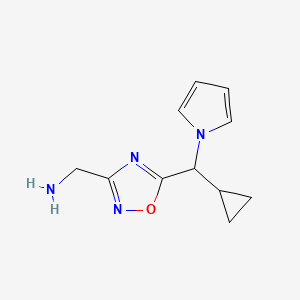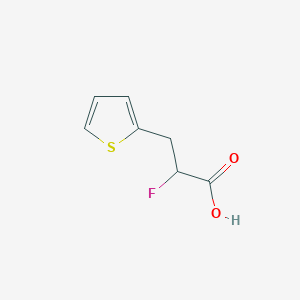![molecular formula C36H62O9 B14868431 (2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14868431.png)
(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methylcorydaldine is a naturally occurring alkaloid found in various plant species, including those in the Magnoliaceae family. It is known for its unique chemical structure and potential biological activities. The compound has garnered interest in scientific research due to its promising pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
N-Methylcorydaldine can be synthesized through several methods. One common approach involves the methylation of corydaldine, a related alkaloid. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, under basic conditions. The process involves the following steps:
Methylation: Corydaldine is treated with a methylating agent in the presence of a base like potassium carbonate.
Purification: The reaction mixture is purified using chromatographic techniques to isolate N-Methylcorydaldine.
Industrial Production Methods
Industrial production of N-Methylcorydaldine may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes:
Plant Extraction: The plant material is air-dried and ground into a fine powder.
Solvent Extraction: The powdered plant material is extracted using solvents like methanol or ethanol.
Purification: The crude extract is purified through chromatographic techniques to obtain pure N-Methylcorydaldine.
化学反応の分析
Types of Reactions
N-Methylcorydaldine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolones.
Reduction: Reduction reactions can convert N-Methylcorydaldine to its reduced forms.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are used in substitution reactions.
Major Products Formed
Oxidation: Quinolone derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives.
科学的研究の応用
N-Methylcorydaldine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用機序
N-Methylcorydaldine exerts its effects through several mechanisms:
Inhibition of Enzymes: The compound inhibits gastric H+/K±ATPase activity, reducing gastric acid secretion.
Molecular Targets: It targets specific enzymes and receptors involved in gastrointestinal function.
Pathways Involved: The compound modulates signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
N-Methylcorydaldine is compared with other similar compounds, such as:
Liriodenine: Another alkaloid with similar biological activities.
Anonaine: Known for its anti-inflammatory properties.
Thalifoline: Exhibits similar pharmacological effects.
Uniqueness
N-Methylcorydaldine is unique due to its specific chemical structure and potent biological activities. Its ability to inhibit gastric H+/K±ATPase sets it apart from other related alkaloids.
Conclusion
N-Methylcorydaldine is a fascinating compound with significant potential in various scientific fields. Its unique chemical properties and biological activities make it a valuable subject of research in chemistry, biology, medicine, and industry.
特性
分子式 |
C36H62O9 |
|---|---|
分子量 |
638.9 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O9/c1-19(9-14-27(33(4,5)43)45-31-30(42)29(41)28(40)23(18-37)44-31)20-15-16-34(6)24-12-10-21-22(11-13-25(38)32(21,2)3)36(24,8)26(39)17-35(20,34)7/h10,19-20,22-31,37-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24-,25+,26-,27-,28-,29+,30-,31+,34+,35-,36+/m1/s1 |
InChIキー |
UNCMRQFSKAVFQU-WUTKLLPQSA-N |
異性体SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)O)C)C |
正規SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)O)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14868349.png)
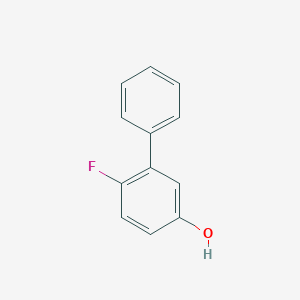
![2-(4-Methylphenyl)-5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14868357.png)

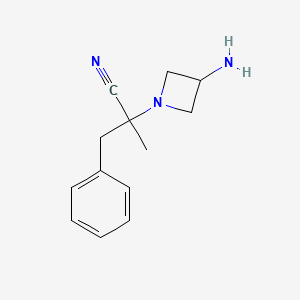
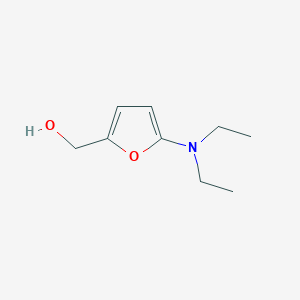


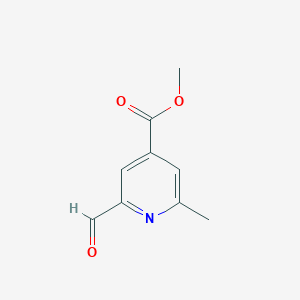
![7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14868385.png)
